
3-(4-Nitrophenoxy)propane-1,2-diol
概要
説明
Synthesis Analysis
The synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol and related compounds involves nucleophilic substitution reactions. For instance, 1,3-bis(p-nitrophenoxy)propane was synthesized from p-nitrophenol and 1,3-dibromopropane, demonstrating the practical application of this method in producing nitrophenoxy propane diols. The process yields compounds with significant purity and structural integrity, which are crucial for further applications and studies (Rafique et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques like single-crystal X-ray diffraction analysis. For example, the structure of 1,3-bis(p-nitrophenoxy)propane reveals a packing in the monoclinic P2/n space group, showcasing the detailed geometric parameters essential for understanding the molecular interactions within the crystal lattice. Such analysis provides insights into the molecular conformation, intermolecular forces, and stability of the compound under various conditions (Rafique et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Nitrophenoxy)propane-1,2-diol is influenced by its functional groups and molecular structure. Asymmetric dihydroxylation of mono nitrophenyl allyl ethers, for instance, leads to non-racemic 3-(nitrophenoxy)-propane-1,2-diols. This process highlights the compound's ability to undergo selective chemical reactions, producing enantiomerically enriched products, which are of great interest in synthetic chemistry and pharmaceutical applications (Bredikhina et al., 2014).
科学的研究の応用
Synthesis and Characterization
- Facial Selectivity in Asymmetric Dihydroxylation: 3-(4-Nitrophenoxy)propane-1,2-diol has been studied for its unique facial selectivity in the Sharpless asymmetric dihydroxylation process, leading to non-racemic diols with varied configurations based on the nitro-substituted products used (Bredikhina et al., 2014).
- Crystal Structure Analysis: The compound's crystal structure was analyzed, revealing its packing in the monoclinic P2/n space group with specific cell parameters, providing insights into its molecular geometry (Rafique et al., 2009).
Material Science and Polymer Research
- Development of Poly(Amide-Imide)s: The compound serves as a monomer in the synthesis of poly(amide-imide)s with hydantoin derivatives, exhibiting high yields and inherent viscosities. This highlights its role in developing new polymeric materials (Faghihi et al., 2011).
- Organosoluble Poly(Ester-Imide)s Synthesis: A series of aromatic poly(ester-imide)s containing ether groups derived from 3-(4-Nitrophenoxy)propane-1,2-diol has been synthesized, characterizing their solubility and thermal properties (Faghihi et al., 2010).
Chemical and Enzymatic Reactions
- Substrate for Hydrolytic Enzymes: The compound has been synthesized as a substrate for various hydrolytic enzymes, aiding in the study of enzyme hydrolysis and the development of assay systems (Rammler et al., 1973).
- Liquid Chromatographic Assay in Epoxide Hydrolase Research: It is used as an enzyme substrate in liquid chromatographic assays for epoxide hydrolase, demonstrating its application in enzymology (Giuliano et al., 1980).
Molecular and Electronic Structure Studies
- Ab Initio and Density Functional Theory Analysis: The molecular properties and harmonic wavenumbers of the compound were calculated, providing insights into its electronic structure and vibrational analysis (Sinha et al., 2011).
Liquid Crystal Research
- Study of Liquid-Crystalline Behavior: The compound's derivatives exhibit thermotropic and lyotropic liquid-crystalline behavior, expanding understanding in the field of liquid crystal research (Tschierske et al., 1991).
Safety and Hazards
特性
IUPAC Name |
3-(4-nitrophenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGZLQRVWFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405393 | |
| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)propane-1,2-diol | |
CAS RN |
34211-48-8 | |
| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


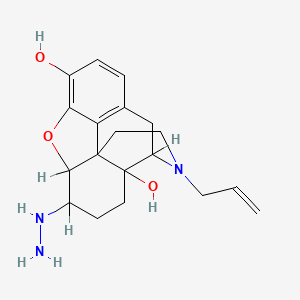
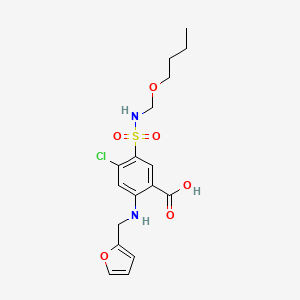
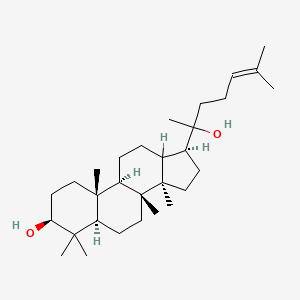
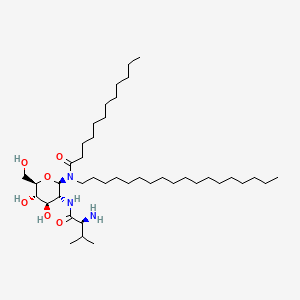
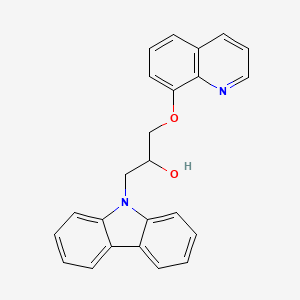
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
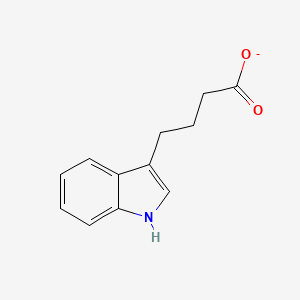
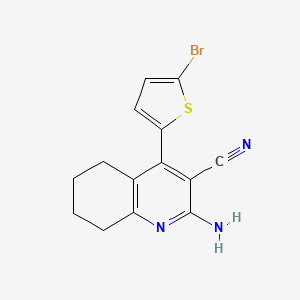
![4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1230104.png)
![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)